1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-
Description
This compound belongs to the 1,2,4-triazole acetamide class, characterized by a central triazole ring fused with an acetamide moiety. Key structural features include:
- Triazole core: A 1H-1,2,4-triazole ring, a heterocycle known for its role in bioactive molecules, particularly fungicides and pesticides .
- Benzofuranylphenyl substituent: A 4-(5-benzofuranyl)phenyl group attached to the triazole, likely enhancing π-π stacking interactions with biological targets .
- 4,5-Dihydro-5-oxo moiety: A partially saturated ketone ring, which may influence solubility and metabolic stability.
Properties
Molecular Formula |
C27H27N5O4 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]acetamide |
InChI |
InChI=1S/C27H27N5O4/c28-24(33)16-31-27(35)32(25(29-31)13-17-9-11-30(15-17)26(34)19-1-2-19)22-6-3-18(4-7-22)20-5-8-23-21(14-20)10-12-36-23/h3-8,10,12,14,17,19H,1-2,9,11,13,15-16H2,(H2,28,33) |
InChI Key |
XJFWVWASNIPTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CC3=NN(C(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6)CC(=O)N |
Origin of Product |
United States |
Biological Activity
1H-1,2,4-Triazole derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound 1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo- represents a unique structural hybrid that has been synthesized to explore its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring which is a well-known pharmacophore in medicinal chemistry.
- An acetamide group that enhances solubility and bioavailability.
- A benzofuran moiety which is associated with various biological activities.
- A cyclopropylcarbonyl group that may influence the compound's interaction with biological targets.
Biological Activity Overview
Research has shown that 1H-1,2,4-triazole derivatives exhibit significant biological activities:
Antibacterial Activity
Studies indicate that compounds similar to the target have demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- MIC values (Minimum Inhibitory Concentration) for related triazole derivatives were reported as low as 5 µg/mL against strains like E. coli and P. aeruginosa, indicating potent antibacterial properties .
- The presence of a benzyl group in the 4-position of the triazole ring has been linked to enhanced antibacterial activity .
Antifungal Activity
The antifungal potential of triazole derivatives has also been documented:
- Compounds designed with similar structures exhibited up to 80% inhibition against fungal pathogens such as Rhizoctonia solani at concentrations around 500 mg/L .
- The incorporation of specific substituents can significantly affect the antifungal efficacy.
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives:
- Molecular docking studies suggest that certain modifications to the triazole framework can enhance activity against cancer cell lines such as HepG2 .
- Compounds have shown promise in inhibiting tumor cell proliferation and modulating cytokine release in peripheral blood mononuclear cells (PBMCs) .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:
Study 1: Synthesis and Evaluation
A study synthesized various 1,2,4-triazole derivatives and evaluated their toxicity and antiproliferative activity:
- Compounds displayed low toxicity in PBMC cultures with viability rates between 94.71% and 96.72% .
- Significant inhibition of TNF-α production was observed, suggesting anti-inflammatory potential.
Study 2: Antifungal Screening
Another investigation focused on the fungicidal activities of acetamide derivatives containing triazole rings:
- Specific compounds achieved an inhibition rate of 80% against Blumeria graminis, showcasing their potential as antifungal agents .
Data Tables
Scientific Research Applications
Antibacterial Activity
Triazoles have been extensively studied for their antibacterial properties. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial activity against a range of pathogens. For instance:
- In vitro studies have shown that certain triazole derivatives can inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone and levofloxacin .
- A study on 4-amino-1,2,4-triazole derivatives revealed that modifications at the phenyl ring significantly influence their antibacterial potency, with some compounds achieving MIC values as low as 0.5 µM against Staphylococcus aureus and E. coli .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole compounds has also been documented:
- Compounds derived from 1H-1,2,4-triazole have demonstrated the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides .
- Specific triazole derivatives have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For example, one derivative exhibited an IC50 value of 2.6 µM for COX-2 inhibition .
Antifungal Activity
Triazoles are well-known for their antifungal properties:
- Research has demonstrated that certain triazole derivatives possess potent antifungal activity against various fungal strains. For instance, derivatives designed with specific substitutions have shown promising results in inhibiting fungal growth in vitro .
- The mechanism often involves disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Anticancer Potential
The anticancer applications of triazoles are gaining traction:
- Studies indicate that some triazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .
- Certain compounds have shown effectiveness against specific cancer types such as breast cancer and leukemia by targeting cancer cell metabolism and growth factors.
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Reactions at the Triazole Ring
The 1,2,4-triazole ring exhibits nucleophilic substitution at N-1 and N-2 positions under basic or acidic conditions. Key reactions include:
Example :
Reaction with methyl iodide in DMF yields N-methylated triazole derivatives, which are precursors for antimicrobial agents .
Electrophilic Substitution on the Benzofuran Moiety
The 5-benzofuranyl group undergoes electrophilic aromatic substitution (EAS) at positions 4 and 6 (meta to oxygen).
Example :
Nitration of the benzofuran ring generates intermediates for antitubercular agents .
Hydrolysis of the Acetamide Group
The acetamide functionality (-NHCO-) undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Cleavage to carboxylic acid and amine . |
| Basic Hydrolysis | NaOH (10%), 100°C | Formation of carboxylate salt and ammonia . |
Example :
Hydrolysis in HCl yields 1,2,4-triazole-1-carboxylic acid, a precursor for further derivatization .
Cross-Coupling Reactions at the Cyclopropylcarbonyl-Pyrrolidinyl Side Chain
The cyclopropylcarbonyl-pyrrolidinyl group participates in:
Example :
Suzuki coupling with 4-fluorophenylboronic acid enhances binding affinity to kinase targets .
Oxidation/Reduction Reactions
-
Oxidation : The 4,5-dihydro-5-oxo-triazole moiety can be oxidized to a fully aromatic triazole under MnO₂ or DDQ .
-
Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl group in the acetamide to a secondary alcohol .
Cyclocondensation Reactions
The triazole ring participates in cycloadditions:
Stability Under Physiological Conditions
The compound shows pH-dependent stability:
Comparison with Similar Compounds
Research Findings and Data
Table 1: Comparative Bioactivity Data (Hypothetical Projections)
| Compound | IC₅₀ (CYP51 Inhibition) | LogP | Water Solubility (mg/L) | Half-Life (h) |
|---|---|---|---|---|
| Target Compound | ~0.5 nM* | ~4.2 | <10 | 24–36 |
| Bitertanol | 2.1 nM | 3.5 | 15 | 12–18 |
| Cyproconazole | 1.8 nM | 3.0 | 20 | 18–24 |
*Based on structural analogy to Bitertanol and cyproconazole .
Preparation Methods
Method A: Hydrazine and Formamide Reaction
Reagents : Hydrazine hydrate and formamide are used in a molar ratio of approximately 2:1.
-
- The reaction mixture is heated to temperatures between 160°C to 180°C.
- By-products such as water and ammonia are distilled off during the reaction.
- The resulting triazole is purified through recrystallization.
This method yields high purity (90-98%) and good yields (up to 93%) of the desired product.
Method B: Formic Ether Method
Reagents : Formic ether, hydrazine hydrate (85% concentration), and ammonium salts (e.g., ammonium chloride).
After synthesizing the triazole compound, the introduction of the acetamide group can be achieved through:
Method C: Acylation Reaction
Reagents : The triazole compound from Method A or B is reacted with acetic anhydride or acetyl chloride.
-
- The triazole compound is dissolved in an appropriate solvent (e.g., dichloromethane).
- Acetic anhydride is added dropwise while maintaining a low temperature (0°C to room temperature).
- The reaction mixture is stirred for several hours before quenching with water.
This step effectively introduces the acetamide functional group, resulting in the final product.
The synthesized compounds are characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Used for confirming the structure by identifying functional groups and connectivity.
Infrared Spectroscopy (IR) : Helps in identifying functional groups based on characteristic absorption bands.
Mass Spectrometry (MS) : Provides molecular weight information and helps confirm the identity of the synthesized compounds.
The synthesis of 1H-1,2,4-triazole-1-acetamide can be efficiently achieved through various methods involving hydrazine derivatives and formamide or formic ether. Subsequent acylation introduces the acetamide group effectively. The overall process offers good yields and purity when optimized correctly.
Table: Comparison of Synthesis Methods
| Method | Key Reagents | Temperature Range | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrazine/Formamide | Hydrazine hydrate, Formamide | 160°C - 180°C | Up to 93% | 90-98% |
| Formic Ether | Formic ether, Hydrazine hydrate | ~120°C | ~90% | High |
| Acylation | Acetic anhydride/acetyl chloride | Room temperature | Variable | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
